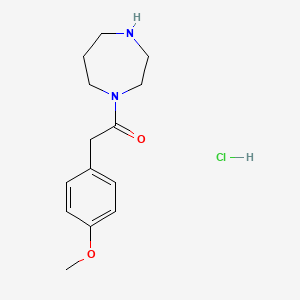

1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

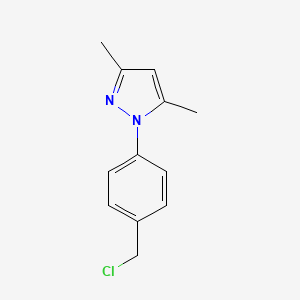

1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride (1-DMPEA HCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of diazepam, a benzodiazepine, and has been used in the study of drug action, biochemical and physiological effects, and laboratory experiments. The aim of

Applications De Recherche Scientifique

Transformation and Synthesis in Chemical Reactions

Research on related compounds shows the versatility of diazepan-yl and methoxyphenyl functional groups in chemical transformations. For example, the three-component reaction involving tetrahydro-pyrrolobenzodiazepines with methyl propiolate and indole proceeds through the opening of the diazepine ring, leading to the formation of substituted pyrroles. This demonstrates the reactivity of such compounds in creating complex heterocyclic structures, which could be relevant to the study of 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride (Voskressensky et al., 2014).

Mechanistic Studies of Hydrolysis and Ring Transformation

The mechanism of alkaline hydrolysis of diazepam, a compound structurally related to 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride, provides insights into how similar compounds may undergo transformation under alkaline conditions, highlighting the chemical stability and reactivity essential for pharmaceutical and synthetic applications (Yang, 1998).

Antiproliferative Activity and Biological Evaluations

Some derivatives of diazepan-yl and methoxyphenyl, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones, have been examined for their antiproliferative activity in vitro against human cancer cell lines. This suggests potential research applications of 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride in developing anticancer agents (Liszkiewicz, 2002).

Environmental Degradation Studies

The environmental degradation of chlorinated compounds similar to 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride can be crucial for understanding their behavior and fate in the environment. Studies on methoxychlor, a chlorinated hydrocarbon, reveal the potential for bacterial species to dechlorinate such compounds, suggesting research avenues for the biodegradation and environmental impact assessment of related chemicals (Satsuma & Masuda, 2012).

Propriétés

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-13-5-3-12(4-6-13)11-14(17)16-9-2-7-15-8-10-16;/h3-6,15H,2,7-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINPOULQGZEWRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)

![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)

![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)

![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)

![2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2917669.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide](/img/structure/B2917671.png)

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)